Malptll

Beschreibung

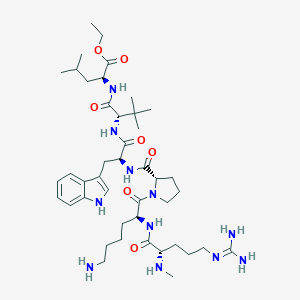

Eigenschaften

CAS-Nummer |

125600-60-4 |

|---|---|

Molekularformel |

C43H71N11O7 |

Molekulargewicht |

854.1 g/mol |

IUPAC-Name |

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C43H71N11O7/c1-8-61-41(60)33(23-26(2)3)52-39(58)35(43(4,5)6)53-37(56)32(24-27-25-49-29-16-10-9-15-28(27)29)51-38(57)34-19-14-22-54(34)40(59)31(17-11-12-20-44)50-36(55)30(47-7)18-13-21-48-42(45)46/h9-10,15-16,25-26,30-35,47,49H,8,11-14,17-24,44H2,1-7H3,(H,50,55)(H,51,57)(H,52,58)(H,53,56)(H4,45,46,48)/t30-,31-,32-,33-,34-,35+/m0/s1 |

InChI-Schlüssel |

BLWANJSERJECRU-ULWXFTFZSA-N |

SMILES |

CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |

Isomerische SMILES |

CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC |

Kanonische SMILES |

CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |

Sequenz |

RKPWXL |

Synonyme |

(Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt (methyl)-arginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucine ethyl ester H(CH3)-Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt MALPTLL methylarginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucyl-ethyl ester NT-1 |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Strategies for Malptll and Its Analogues

Advanced Solid-Phase Peptide Synthesis Methodologies Applied to Peptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a widely used technique for assembling peptides by sequentially adding protected amino acids to a growing chain anchored on an insoluble solid support, typically a polymeric resin. bioregistry.iozhanggroup.orgwikipedia.org This method simplifies purification, as excess reagents and soluble by-products can be easily removed by filtration and washing steps. bioregistry.iozhanggroup.org

The general SPPS process involves iterative cycles of Nα-protecting group cleavage, washing steps, coupling of a protected amino acid, and further washing steps. zhanggroup.org Two main strategies for temporary Nα-protection are commonly employed: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. bioregistry.iowikipedia.org Fmoc chemistry, which uses base-labile protection removed by reagents like piperidine, is often preferred due to milder cleavage conditions compared to the acid-labile Boc group, which typically requires trifluoracetic acid (TFA) for deprotection. bioregistry.io

For peptides containing modified or non-canonical amino acids, such as the methylarginine (B15510414) and tert-leucine in Malptll, careful selection of protecting groups for side chains is crucial to ensure their stability throughout the synthesis cycles while allowing for their removal during the final cleavage from the resin. The incorporation of non-canonical amino acids can present challenges, including potential issues with coupling efficiency and racemization, which may necessitate optimized coupling reagents and reaction conditions. Advanced SPPS methodologies, including the use of microwave irradiation and specialized resins, have been developed to improve coupling efficiency and reduce aggregation, particularly for longer or complex peptide sequences. wikipedia.org

Illustrative SPPS Coupling Reagents:

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC | Efficient, Cost-effective | Can lead to racemization, side reactions |

| Active Esters | HOBt, HOAt (often with carbodiimides) | Reduce racemization, improve efficiency | May require pre-activation |

| Phosphonium Salts | BOP, PyBOP | Effective coupling | Can be expensive, generate by-products |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Fast coupling, low racemization | Can be expensive |

Note: This table provides general examples of coupling reagents used in SPPS and is not specific to Malptll synthesis.

Solution-Phase Peptide Synthesis Approaches for Peptides and Related Peptides

Solution-Phase Peptide Synthesis (LPPS or SolPPS) involves the coupling of amino acids or peptide fragments in a homogeneous solution. Unlike SPPS, intermediates in solution-phase synthesis are typically purified by methods such as crystallization or chromatography after each coupling step. bioregistry.io While traditionally more laborious and time-consuming due to these intermediate purification steps, solution-phase synthesis can be advantageous for large-scale production and the synthesis of shorter peptides or peptide fragments. zhanggroup.org

Recent advancements in solution-phase synthesis, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify purification by allowing for the isolation of pure products through simple washing steps, avoiding extensive chromatography. Other strategies involve using specific solvent systems or techniques that facilitate purification with minimal chromatography or recrystallization.

The synthesis of peptides containing modified or non-canonical amino acids in solution phase requires careful consideration of protecting group strategies and coupling conditions to ensure selectivity and minimize unwanted side reactions. The choice of coupling reagents in LPPS is critical for achieving high purity peptides with minimal side reactions, with carbodiimides and active ester-based reagents being commonly used.

Chemoenzymatic Synthesis and Biocatalytic Modifications of Peptides

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to synthesize molecules. This approach can offer advantages such as milder reaction conditions, reduced environmental impact, and high chemo-, regio-, and enantioselectivity that may be difficult to achieve solely through traditional chemical methods.

In the context of peptides, enzymes such as proteases or ligases can be employed to catalyze peptide bond formation or modification. Biocatalytic modifications can also be used to introduce specific functional groups or alter existing ones on amino acid residues within a peptide sequence. For peptides containing non-canonical amino acids or modifications, biocatalytic approaches might be explored for targeted modifications that are difficult to perform chemically. For instance, enzymes could potentially be engineered to recognize and modify specific residues like methylarginine or tert-leucine, although this would depend on the specific enzyme and the peptide context.

Chemoenzymatic strategies can be particularly useful for the synthesis of complex peptide structures or for introducing specific post-translational modifications in a controlled manner. The integration of biocatalysis with chemical steps allows for novel synthetic pathways and can enhance the efficiency and functional diversity of peptide analogues.

Post-Translational Modifications and Chemical Derivatization of Peptides: Methodological Innovations

Post-Translational Modifications (PTMs) are covalent alterations to proteins or peptides that occur after their biosynthesis. While PTMs typically occur in biological systems, chemical methods can be employed to introduce similar modifications synthetically or to further derivatize peptides for various applications. PTMs can significantly impact peptide function, stability, localization, and interactions. Common PTMs include phosphorylation, glycosylation, acetylation, methylation, and ubiquitination.

Chemical derivatization of peptides involves the targeted modification of specific functional groups within the peptide structure using chemical reagents. This can be done to improve properties such as ionization efficiency for mass spectrometry analysis, introduce labels for imaging or detection, or alter the peptide's biological activity. For a peptide like Malptll, chemical derivatization could involve modifying the amino groups (e.g., the N-terminus or the lysine (B10760008) side chain), the carboxyl groups (e.g., the C-terminus), or the indole (B1671886) ring of tryptophan.

Methodological innovations in chemical derivatization include on-tissue derivatization for mass spectrometry imaging, which allows for the spatial localization of peptides and metabolites in tissues. Various chemical reagents have been developed to selectively target different functional groups, enhancing detection sensitivity and specificity.

Examples of Functional Groups and Derivatization Strategies:

| Functional Group | Derivatization Strategy Examples | Purpose Examples |

| Primary Amines | Reaction with activated esters, aldehydes (Schiff base) | Increase ionization efficiency, introduce labels |

| Carboxylic Acids | Esterification, Amidation | Modify charge, improve solubility, introduce labels |

| Hydroxyl Groups | Acetylation, Phosphorylation (chemical methods) | Alter activity, introduce tags |

| Thiol Groups | Alkylation, Disulfide bond formation | Labeling, cyclization |

Note: This table provides general examples of chemical derivatization strategies applicable to peptides and is not specific to Malptll.

Innovations in peptide synthesis and derivatization continue to expand the possibilities for creating complex peptide structures with tailored properties, facilitating research and the development of peptide-based therapeutics and tools.

Conformational Analysis and Higher Order Structure Elucidation of Malptll

Spectroscopic Probes for Secondary Structure Determination in Malptll (e.g., Circular Dichroism, Vibrational Spectroscopy)

Spectroscopic methods provide valuable insights into the average secondary structure elements present in a sample of Malptll in solution. Techniques such as Circular Dichroism (CD) and vibrational spectroscopy (Infrared and Raman) are particularly useful for this purpose.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules as a function of wavelength. uzh.chacs.org For peptides, the far-UV region (190-250 nm) of the CD spectrum is highly sensitive to the peptide backbone conformation, allowing for the estimation of the relative proportions of secondary structures such as alpha-helices, beta-sheets, turns, and random coils. nih.gov A hypothetical CD spectrum for Malptll might exhibit characteristic minima and maxima indicative of certain structural preferences. For instance, a strong negative band near 195 nm and a weaker negative band near 208 nm coupled with a positive band near 222 nm would suggest the presence of alpha-helical content. Conversely, a negative band near 218 nm and a positive band near 195 nm would point towards beta-sheet structures. The specific contributions of aromatic amino acids like tryptophan in the near-UV region (250-320 nm) can also provide information about their local environment and tertiary structure aspects. nih.gov

| Wavelength (nm) | Molar Ellipticity ([θ] deg cm²/dmol) | Proposed Secondary Structure Contribution |

| 195 | -15,000 | Alpha-helix / Random Coil |

| 208 | -8,000 | Alpha-helix |

| 222 | -5,000 | Alpha-helix |

| 278 | -500 | Tryptophan environment |

Table 1: Hypothetical Far-UV CD Data for Malptll in Aqueous Solution

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its chemical bonds and local environment. youtube.comwpmucdn.com The amide I band (primarily C=O stretching vibrations, typically 1600-1700 cm⁻¹) and amide II band (C-N stretching and N-H bending vibrations, typically 1500-1600 cm⁻¹) in peptide spectra are particularly informative about secondary structure. nih.govwisc.edunih.gov The precise frequencies and intensities of peaks within these regions can be correlated with specific secondary structures. wisc.edu For example, a strong amide I band around 1650-1658 cm⁻¹ is often associated with alpha-helical structures, while a band around 1620-1640 cm⁻¹ and 1670-1695 cm⁻¹ can indicate beta-sheet structures. wisc.edu

| Vibrational Band | Frequency (cm⁻¹) | Proposed Structural Assignment |

| Amide I | 1655 | Alpha-helical content |

| Amide II | 1545 | Peptide backbone |

| Tryptophan indole (B1671886) | 755, 1010 | Aromatic side chain |

Table 2: Hypothetical Key Vibrational Spectroscopy Data for Malptll

These spectroscopic methods provide ensemble-averaged information and are often used as initial probes or to monitor conformational changes under different conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structural Characterization of Malptll in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of molecules, including peptides, in solution. jchps.comcore.ac.ukbyjus.comemerypharma.com By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) of individual nuclei within Malptll, detailed information about its covalent structure, local conformation, and spatial proximity of atoms can be obtained. core.ac.ukemerypharma.comslideshare.net

Assignments of ¹H, ¹³C, and other relevant nuclei (such as ¹⁵N if isotopically labeled) are typically the first step, often using a combination of one-dimensional (1D) and two-dimensional (2D) experiments like COSY, TOCSY, HSQC, and HMBC. core.ac.ukemerypharma.com Chemical shifts are sensitive to the electronic environment of nuclei and can provide clues about secondary structure propensities. nih.gov For instance, deviations in alpha-proton chemical shifts from random coil values are indicative of helical or extended conformations.

Interproton distances, crucial for defining the 3D structure, are derived from NOE intensities measured in NOESY experiments. Strong NOEs between protons on residues that are distant in the primary sequence but close in space indicate specific folding patterns. For a peptide like Malptll, sequential NOEs (between residues i and i+1) and medium-range NOEs (e.g., between residues i and i+3 or i and i+4) provide restraints for building the peptide backbone and side-chain conformations.

| Nucleus Type | Experiment Type | Information Provided | Hypothetical Observation for Malptll |

| ¹H, ¹³C (optionally ¹⁵N) | 1D, HSQC | Chemical shifts, connectivity | Distinct signals for each amino acid residue |

| ¹H-¹H | COSY, TOCSY | Spin systems, sequential connectivity | Cross-peaks identifying coupled protons within residues and sequential neighbors |

| ¹H-¹³C | HMBC | Long-range H-C correlations | Correlations across peptide bonds or within side chains |

| ¹H-¹H | NOESY | Interproton distances | Sequential (i, i+1) and potential medium/long-range NOEs indicating folded structure |

Table 3: Key NMR Experiments and Hypothetical Findings for Malptll

Analysis of coupling constants (e.g., ³J_HN-HA_) provides information about dihedral angles of the peptide backbone. Combining NOE-derived distance restraints with coupling constant-derived dihedral angle restraints allows for the calculation of a 3D solution structure ensemble of Malptll using computational methods. nih.gov Solid-state NMR could be employed if Malptll's structure in a non-solution state (e.g., solid form, bound to a membrane mimetic) is of interest. scirp.orgmdpi.com

X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and High-Resolution Structural Analysis of Malptll

For obtaining high-resolution, atomic-detail structures, particularly in a solid or near-solid state, X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are indispensable techniques.

X-ray Crystallography requires the formation of well-ordered crystals of Malptll. nih.govthepharmajournal.comtechnologynetworks.comwikipedia.org When a crystal is exposed to an X-ray beam, the X-rays diffract in a pattern determined by the electron density distribution within the crystal. nih.govwikipedia.org By measuring the angles and intensities of the diffracted X-rays, an electron density map can be calculated, into which the molecular structure of Malptll can be built and refined to yield a precise 3D structure. nih.govthepharmajournal.com The resolution of the resulting structure depends on the quality of the crystals and the diffraction data. A hypothetical crystal structure of Malptll would reveal the arrangement of molecules in the crystal lattice and provide a high-resolution snapshot of its conformation in that environment. This is particularly useful for understanding how Malptll might interact with itself or other molecules in a solid or ordered state.

| Parameter | Hypothetical X-ray Crystallography Data |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=15.2, b=25.8, c=30.1 |

| Resolution (Å) | 1.8 |

| R-factor | 0.19 |

| R-free | 0.22 |

Table 4: Hypothetical X-ray Crystallography Data for Malptll

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules and assemblies, particularly those that are difficult to crystallize. technologynetworks.comnih.govthermofisher.com While traditionally applied to larger complexes, advancements in the field have extended its capabilities to smaller molecules and peptides, especially when they form ordered aggregates or interact with larger structures. In Cryo-EM, a sample of Malptll is rapidly frozen in a thin layer of vitreous ice, preserving its native-like structure. technologynetworks.comnih.gov Electron micrographs are then collected from different angles, and computational methods are used to reconstruct a 3D density map. technologynetworks.comarxiv.org Single-particle analysis, where thousands or millions of images of individual molecules are combined, can yield high-resolution structures. nih.govthermofisher.com Applying Cryo-EM to Malptll could be beneficial if it forms stable oligomers or interacts with other molecules in a way that is amenable to this technique, providing structural information in a near-native, frozen-hydrated state. technologynetworks.com

| Technique | State Analyzed | Resolution Range | Key Information |

| X-ray Crystallography | Crystalline Solid | Atomic (typically < 3 Å) | Precise atomic coordinates, crystal packing |

| Cryo-Electron Microscopy | Frozen-hydrated (near-native) | Near-atomic to low (typically 2-10 Å or better) | 3D density map, structure of individual particles or assemblies |

Table 5: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis of Malptll

These techniques provide complementary structural information to solution-based methods like NMR, offering insights into Malptll's conformation in different physical states.

Computational and Molecular Dynamics Simulations for Conformational Sampling of Malptll

Computational methods, particularly Molecular Dynamics (MD) simulations, play a crucial role in understanding the conformational flexibility and dynamics of molecules like Malptll. chemrxiv.orgnih.govgithub.ioresearchgate.net Unlike experimental techniques that often provide an ensemble average or a static snapshot, MD simulations can explore the potential energy surface of the molecule and simulate its movement over time, providing a dynamic view of its conformational landscape. nih.govdrugdesign.org

MD simulations involve solving Newton's equations of motion for each atom in the molecule and its surrounding environment (e.g., solvent), based on a defined force field that describes the interactions between atoms. github.io By running simulations for extended periods, different accessible conformations of Malptll can be sampled. chemrxiv.orgnih.gov This is particularly important for flexible molecules with multiple rotatable bonds, as they can adopt a variety of conformations in solution. researchgate.net

| Simulation Parameter | Hypothetical Value for Malptll MD Simulation |

| Force Field | AMBER/CHARMM (peptide-specific) |

| Solvent Model | Explicit water (e.g., TIP3P) |

| Simulation Length | 1 microsecond |

| Temperature | 300 K |

| Pressure | 1 atm |

Table 6: Hypothetical Parameters for Molecular Dynamics Simulation of Malptll

Analysis of MD trajectories can provide information on various structural properties, including root-mean-square deviation (RMSD) from a reference structure, root-mean-square fluctuation (RMSF) of individual residues (indicating flexibility), distributions of dihedral angles, and the formation and breaking of hydrogen bonds. frontiersin.org Techniques like conformational clustering can identify the most populated conformational states sampled during the simulation. biorxiv.org

| Analysis Metric | Information Gained | Hypothetical Finding for Malptll |

| RMSD | Deviation from initial or average structure | RMSD stabilizes after initial equilibration, indicating stable sampling |

| RMSF | Flexibility of residues | Higher RMSF for terminal residues or flexible loops |

| Dihedral Angle Distributions | Preferred backbone/sidechain angles | Peaks in distribution corresponding to specific secondary structure elements or rotamer states |

| Hydrogen Bonds | Intra- and intermolecular interactions | Formation of stable intramolecular hydrogen bonds stabilizing specific turns or helical structures |

Table 7: Hypothetical Analysis of Molecular Dynamics Simulation Trajectory of Malptll

Theoretical and Computational Chemistry of Malptll

Quantum Mechanical Studies of Electronic Structure and Reactivity of Malptll Residues

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to study the electronic structure of molecules. These methods can provide insights into the distribution of electrons, molecular orbitals, and charge distribution, which are fundamental to understanding chemical behavior and reactivity. For a large peptide like MALPTLL, full QM calculations on the entire molecule can be computationally demanding. However, QM studies could be applied to individual amino acid residues or specific functional groups within MALPTLL to understand their electronic properties and potential reactivity. QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods could also be used to study reactions or interactions at a specific site within the peptide while treating the rest of the molecule with a less computationally expensive MM approach.

Molecular Mechanics and Force Field Development for Malptll Systems

Molecular mechanics (MM) methods utilize classical physics to approximate the potential energy of a molecular system based on parameters derived from experimental data or QM calculations. These methods are significantly less computationally expensive than QM and are widely used for larger molecules like peptides to simulate their dynamics and explore conformational space. MM relies on force fields, which are sets of parameters describing the interactions between atoms (e.g., bond stretching, angle bending, torsional rotation, and non-bonded interactions). Common force fields used for peptides and biomolecules include Amber and GAFF. While general force fields exist, developing or refining specific force field parameters for unusual residues or modifications present in MALPTLL (such as methylarginine (B15510414) or tert-leucine) might be necessary for accurate simulations.

In Silico Prediction of Conformational Preferences and Energetic Landscapes of Malptll

Conformational analysis aims to understand the different spatial arrangements (conformers) a molecule can adopt and their relative energies nih.gov. For flexible molecules like peptides, the conformational space can be vast. Computational methods such as molecular dynamics (MD) simulations and conformational sampling techniques are used to explore these different conformations and map the energetic landscape. MD simulations track the time evolution of a molecular system, providing information about its dynamic behavior and accessible conformations under specific conditions (e.g., temperature, solvent). By analyzing the energies and populations of different conformers, researchers can predict the most stable structures and understand the flexibility of the peptide.

Computational Design Principles for Malptll-Based Scaffolds

Computational design principles are increasingly applied in peptide science to engineer molecules with desired properties, such as enhanced stability, target binding affinity, or specific biological activity. For a peptide like MALPTLL, computational design could involve modifying the amino acid sequence or incorporating non-natural amino acids to alter its conformational preferences, improve interactions with a target molecule, or enhance its stability. Techniques such as molecular docking, protein-peptide docking, and free energy calculations are used to predict binding modes and affinities. Machine learning approaches are also being integrated into computational design workflows to accelerate the exploration of sequence and conformational space.

Biomolecular Recognition and Mechanistic Interactions of Malptll

Elucidation of Malptll Binding to Receptor Proteins and Enzymes: Kinetic and Equilibrium Principles

This section would require experimental data from techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzyme kinetics assays to detail the binding affinity (K_D), association (k_on), and dissociation (k_off) rates of Malptll with specific protein targets.

Mechanistic Investigations of Malptll Interactions with Biological Membranes and Lipid Systems

Information for this section would come from studies using methods like differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, or molecular dynamics simulations to describe how Malptll interacts with, and potentially disrupts or integrates into, cellular membranes.

Allosteric Modulation and Conformational Coupling in Malptll-Mediated Biological Processes

To address this topic, data from functional assays, X-ray crystallography, or cryo-electron microscopy would be necessary to demonstrate how Malptll binds to a site on a protein other than the active site to modulate its activity and induce conformational changes.

Quantitative Analysis of Malptll Affinity and Selectivity with Target Biomolecules

This subsection would necessitate comparative binding studies, such as radioligand binding assays or kinase profiling, across a panel of different biomolecules to quantify the selectivity of Malptll for its intended target(s) over off-targets.

Biogeochemical Cycling and Environmental Transformation of Malptll

Advanced Analytical and Bioanalytical Methodologies for Malptll Quantification and Detection

Development of High-Resolution Mass Spectrometry Techniques for Malptll Characterization in Complex Biological and Environmental Samples

High-resolution mass spectrometry (HRMS) is a powerful tool for the characterization and identification of peptides like Malptll. The ability of HRMS to provide accurate mass measurements allows for the determination of a compound's elemental composition, which aligns with the reported formula C43H71N11O7 for Malptll. biodeep.cn Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with HRMS analyzers like Orbitrap or time-of-flight (TOF) are commonly employed for peptide analysis. These methods enable the detection of the intact peptide (precursor ion) and, through fragmentation (e.g., using collision-induced dissociation - CID, higher-energy collisional dissociation - HCD), generate fragment ions that provide sequence information, confirming the methylarginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucyl structure. The detection of Malptll as a metabolite in Homo sapiens liver using mass spectrometry imaging highlights the applicability of MS-based techniques for its analysis in complex biological matrices. biodeep.cn While specific detailed research findings on the application of various HRMS techniques solely for Malptll characterization are not extensively available in the immediate search results, the principles of peptide mass spectrometry are well-established and directly applicable to a peptide of this size and composition.

Chromatographic Separation Techniques (e.g., HPLC, UPLC) Coupled with Advanced Detection for Malptll Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for separating complex mixtures containing peptides prior to detection. For a peptide like Malptll, reversed-phase chromatography is typically the method of choice, using C18 or similar stationary phases and gradients of organic solvents (e.g., acetonitrile) in aqueous buffers. UPLC offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity due to smaller particle sizes in the stationary phase. Coupling these chromatographic techniques with advanced detectors such as UV-Vis (if Malptll has a chromophore like the tryptophan residue), fluorescence (if applicable or after derivatization), or more commonly, mass spectrometry (LC-MS or UPLC-MS), allows for the selective detection and quantification of Malptll within complex biological or environmental samples. LC-MS/MS is particularly valuable as it combines chromatographic separation with the structural information provided by tandem mass spectrometry, enabling confident identification and quantification even in the presence of interfering substances. While the search results confirm the identification of Malptll and its detection by MS biodeep.cn, specific optimized chromatographic methods (e.g., column type, mobile phase composition, gradient profile) developed solely for the profiling of Malptll were not found.

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis of Malptll

Capillary Electrophoresis (CE) and microfluidic platforms represent alternative or complementary separation techniques that can be applied to peptide analysis, offering potential benefits for high-throughput screening and minimal sample consumption. CE separates analytes based on their charge-to-mass ratio within a narrow capillary tube, driven by an electric field. Different CE modes, such as capillary zone electrophoresis (CZE) or capillary liquid chromatography (cLC), can be employed depending on the peptide's properties and the matrix complexity. Microfluidic devices integrate sample handling, separation, and detection onto a single chip, enabling rapid analysis and portability. These platforms can be coupled with various detection methods, including UV-Vis, fluorescence, or increasingly, mass spectrometry (CE-MS or microfluidics-MS). The small sample volumes and fast separation times make CE and microfluidics attractive for applications where sample is limited or high sample throughput is required. While these techniques are applicable to peptides in general, specific studies detailing the use of CE or microfluidic platforms solely for the analysis of Malptll were not identified in the provided search results.

Structure Activity Relationship Sar and Peptide Engineering of Malptll Analogues

Rational Design and Synthesis of Malptll Analogues with Modified Amino Acid Residues

Rational design of peptide analogues, including those of Malptll, begins with a thorough understanding of the parent peptide's structure and its interaction with its biological target. This often involves utilizing structural biology data, computational modeling, and molecular docking studies to identify key amino acid residues or structural motifs critical for activity nih.govmdpi.com. Based on these insights, specific amino acid residues in Malptll can be modified or substituted to probe their roles in binding and activity.

Synthesis of peptide analogues with modified amino acid residues is typically achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis. SPPS allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. Modified or non-canonical amino acids can be incorporated at specific positions during this process. Rational design guides the selection of modifications, which can include:

Alanine (B10760859) Scanning: Systematically replacing individual amino acids with alanine to identify residues crucial for activity. Loss of activity upon alanine substitution suggests the original residue plays a significant role, often through side-chain interactions.

Substitution with Analogues: Replacing amino acids with structurally similar or isosteric residues to investigate the impact of subtle changes in size, polarity, or charge.

Incorporation of Non-Canonical Amino Acids: Introducing amino acids not typically found in natural proteins to confer new properties, such as increased stability or altered pharmacokinetics.

Research findings in peptide design highlight the importance of a multidisciplinary approach combining computational modeling with experimental validation mdpi.com. This iterative process of design, synthesis, and biological evaluation is fundamental to developing peptide analogues with improved properties. For instance, studies on MALT1 inhibitors, which are small molecules rather than peptides, demonstrate how systematic SAR studies involving modifications to side chains and core structures can lead to analogues with retained or enhanced potency nih.gov. While this example pertains to small molecules, the underlying principle of systematic structural modification to understand and improve activity is directly applicable to peptide engineering.

Elucidation of Key Structural Motifs Governing Malptll's Biological Recognition and Activity

Structural motifs within a peptide sequence are specific arrangements of amino acid residues that are often conserved and are crucial for the peptide's function, including its biological recognition and activity nbcr.net. Identifying these motifs in Malptll is essential for understanding how it interacts with its target(s) at a molecular level.

Methods for elucidating key structural motifs include:

Mutational Analysis: As mentioned in rational design, systematic mutations can pinpoint residues critical for binding or activity, indirectly highlighting components of a structural motif.

Structural Determination: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography can provide high-resolution three-dimensional structures of Malptll, either alone or in complex with its target. This allows for direct visualization of the interacting residues and the identification of structural motifs involved in binding.

Computational Modeling and Docking: In silico methods can predict the binding pose of Malptll to its putative target and identify the residues involved in the interaction interface nih.govmdpi.com.

Bioinformatic Analysis: Comparing the sequence of Malptll to databases of known functional motifs in proteins and peptides can suggest potential interaction sites or functional roles nbcr.net.

Peptide Macrocyclization and Conformational Constraints in Malptll Analogues for Enhanced Specificity

Linear peptides like Malptll often possess conformational flexibility in solution. While this flexibility can be advantageous for initial target binding through induced fit, it can also lead to reduced binding affinity due to the entropic cost of adopting the correct binding conformation. Furthermore, flexibility can contribute to off-target binding semanticscholar.org. Peptide macrocyclization, the formation of a cyclic peptide structure, is a powerful strategy to reduce conformational flexibility and introduce structural constraints semanticscholar.orgnih.govrsc.org.

Introducing conformational constraints in Malptll analogues through macrocyclization can offer several advantages:

Enhanced Binding Affinity: By pre-organizing the peptide into a conformation closer to its bioactive state, the entropic penalty upon binding is reduced, potentially leading to increased affinity for the target semanticscholar.org.

Improved Specificity: A more rigid structure can limit the peptide's ability to bind to off-targets that require a different conformation, thus enhancing specificity semanticscholar.org.

Increased Stability: Cyclic peptides are generally more resistant to enzymatic degradation by exopeptidases compared to their linear counterparts semanticscholar.orgnih.gov.

Various methods exist for peptide macrocyclization, including lactam bridges, disulfide bonds, click chemistry, and transition metal-catalyzed reactions rsc.orgescholarship.orgnih.gov. The choice of cyclization strategy depends on the specific amino acid residues present in Malptll or its analogues and the desired ring size and geometry. Template-constrained macrocyclic peptides can be prepared using methods that engage native peptide functionality nih.govescholarship.org. These constraints can stabilize secondary structures and enhance proteolytic stability nih.govescholarship.org.

Studies on conformationally constrained peptides demonstrate that restricting flexibility can lead to improved properties as drug candidates and molecular recognition probes semanticscholar.org. The optimization of structure rigidification is crucial to ensure the peptide can still adopt the target-bound conformation semanticscholar.org.

D-Amino Acid Substitution and Retro-Inverso Modifications in Malptll Peptide Chemistry

One of the major challenges in developing peptide-based therapeutics is their susceptibility to proteolytic degradation by peptidases in vivo. Substituting L-amino acids with their D-enantiomers and employing retro-inverso modifications are established strategies to enhance peptide stability lifetein.com.cnresearchgate.netnih.gov.

D-Amino Acid Substitution: Replacing L-amino acids with the corresponding D-amino acids at specific positions in Malptll can render the peptide backbone resistant to cleavage by proteases that specifically recognize the natural L-configuration lifetein.com.cnresearchgate.net. While this can improve stability, it can also alter the peptide's conformation and interaction with its target, potentially affecting activity nih.gov. Careful SAR studies are needed to identify positions where D-amino acid substitutions are tolerated or even beneficial for activity while conferring proteolytic stability.

Retro-Inverso Modifications: Retro-inverso peptides are created by reversing the sequence of the parent peptide and replacing each L-amino acid with its corresponding D-enantiomer lifetein.com.cnresearchgate.netnih.govnih.gov. This modification results in a peptide with a reversed backbone direction but with the side chains presented in a spatial orientation similar to the original L-peptide researchgate.netnih.gov. Retro-inverso peptides are highly resistant to proteolytic degradation while often retaining similar biological activity to their L-peptide counterparts lifetein.com.cnnih.govnih.gov.

Partial retro-inverso modifications, where only a segment of the peptide undergoes this alteration, can also be employed to improve stability while minimizing potential disruption of the bioactive conformation scilit.com. The synthesis of retro-inverso peptides involves specialized chemical methods for incorporating gem-diaminoalkyl and 2-alkylmalonyl residues scilit.com.

Research highlights the potential of retro-inverso peptides as drug candidates due to their increased stability, permeability, and cellular uptake researchgate.netnih.gov. While they may not always perfectly mimic the 3D structure of the parent L-peptides, their enhanced half-lives make them attractive for therapeutic development nih.gov.

Future Perspectives and Emerging Research Avenues for Malptll Research

Integration of Omics Technologies in Understanding Malptll's Biological Roles

A comprehensive understanding of Malptll's interaction with biological systems can be achieved through the integration of various "omics" technologies. A multi-omics approach provides a holistic view of the molecular changes induced by a compound, from the genome to the metabolome. nih.govfrontlinegenomics.comthermofisher.com This strategy allows researchers to move beyond single-target interactions and map the broader network effects of Malptll.

High-throughput technologies are central to this endeavor, enabling the global assessment of different types of molecules. nih.govnih.gov For instance, transcriptomics (RNA-seq) can reveal how Malptll alters gene expression, while proteomics can identify changes in protein abundance, modifications, or interactions. thermofisher.com Metabolomics, the study of small molecules, can capture the downstream functional consequences of these changes. frontlinegenomics.comthermofisher.com By integrating these data layers, researchers can construct a comprehensive picture of Malptll's mechanism of action. thermofisher.comnih.gov

Table 1: Illustrative Multi-Omics Data Integration for Malptll Pathway Analysis

| Omics Layer | Technology | Potential Finding with Malptll | Biological Inference |

|---|---|---|---|

| Transcriptomics | RNA-sequencing | Upregulation of genes involved in cellular stress response. | Malptll may activate pathways that protect the cell from damage. |

| Proteomics | Mass Spectrometry | Increased phosphorylation of kinase XYZ. | Malptll could directly or indirectly activate kinase XYZ signaling. |

| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Alterations in cellular glucose and lipid metabolite levels. | Malptll may impact cellular energy metabolism. |

Application of Artificial Intelligence and Machine Learning in Malptll Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and chemical design. mll.comyoutube.comyoutube.com For a hypothetical compound like Malptll, these computational tools could be used to predict its properties, optimize its structure for better efficacy, and identify potential biological targets. ML models are trained on vast datasets to recognize patterns that connect a molecule's structure to its activity. youtube.com

Generative AI models can design novel molecular structures based on desired properties, potentially creating analogues of Malptll with improved characteristics. youtube.comyoutube.com Furthermore, AI can analyze complex biological data, such as that from omics studies, to predict how variations of the Malptll scaffold might interact within a cell, thereby accelerating the design-build-test-learn cycle of chemical development. mll.com This not only saves time but also expands the possibilities for discovering new therapeutic applications.

Table 2: Hypothetical Application of AI/ML in the Optimization of the Malptll Scaffold

| AI/ML Application | Description | Potential Outcome for Malptll |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | ML models predict the biological activity of a chemical based on its molecular structure. | Identify key structural features of Malptll responsible for its activity. |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Generate new Malptll derivatives with predicted higher potency and lower off-target effects. |

| Target Prediction | Algorithms screen compound structures against databases of biological targets. | Propose a list of likely protein targets for Malptll within the human body. |

Development of Novel Methodologies for In Situ Analysis of Malptll Interactions

Understanding where and how Malptll interacts with its targets within the complex environment of a cell or tissue is a significant challenge. Novel methodologies for in situ (in its original place) analysis are crucial for gaining these insights. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry imaging allow for the direct analysis and mapping of molecules in tissue slices, which could be adapted to visualize the distribution of Malptll and its metabolites. nih.gov

Other advanced imaging and labeling techniques could be developed specifically for Malptll. For example, coupling Malptll to a fluorescent tag or a photo-affinity label would enable researchers to visualize its subcellular localization and identify its direct binding partners within intact cells. mdpi.comresearchgate.net Such methods are essential for confirming that the compound engages its intended target in a relevant biological context.

Exploration of Malptll as a Core Scaffold for Advanced Chemical Biology Probes

A well-characterized molecule can serve as more than a therapeutic candidate; it can become a tool for exploring biology. nih.govyoutube.com If Malptll possesses a well-defined mechanism of action and high target specificity, its core chemical structure could be used as a scaffold to create a new family of chemical probes. researchgate.netnih.govnih.gov Chemical probes are small molecules designed to selectively interact with a specific protein or biological process, allowing researchers to study its function in cells and organisms. researchgate.netyoutube.comnih.gov

To be a useful probe, a molecule must meet stringent criteria for potency and selectivity. researchgate.netnih.gov By modifying the Malptll scaffold, chemists can create derivatives that serve different functions. For example, one version could be an activity-based probe that covalently labels an enzyme's active site, while another could be a "bump-and-hole" probe designed to interact only with a specifically engineered mutant protein, providing precise control in experiments. The development of Malptll-based probes would transform it from a subject of study into a tool for discovery. mdpi.com

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.